Cinatrin C2 is derived from natural sources, specifically from certain plant species. Its synthesis can also be achieved through various chemical methods that mimic the natural biosynthetic pathways. The compound's structural characteristics and biological activities have been the subject of numerous studies, emphasizing its significance in pharmacological research.
Cinatrin C2 is classified as a secondary metabolite, which are organic compounds produced by plants that are not directly involved in growth, development, or reproduction but play critical roles in plant defense and interaction with the environment. Its classification within the broader category of chiral compounds highlights its importance in asymmetric synthesis and drug design.
The synthesis of Cinatrin C2 can be approached through several methods. One prominent technique involves the use of enantioselective synthesis, which ensures that the desired stereochemistry of the molecule is achieved. This can be accomplished using various reagents and conditions tailored to promote specific reactions.
Cinatrin C2 features a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The exact structure includes a series of carbon chains and rings that define its interaction with biological targets.
The molecular formula for Cinatrin C2 is typically represented as , where , , and vary based on specific derivatives or synthetic modifications. Detailed spectroscopic data (NMR, MS) provide insights into its structural properties and confirm the successful synthesis of the compound.
Cinatrin C2 participates in various chemical reactions that are essential for its synthesis and modification. These include:
The reactivity of Cinatrin C2 can be influenced by its functional groups, which may participate in nucleophilic attacks or electrophilic additions depending on the reaction conditions employed.
The mechanism through which Cinatrin C2 exerts its biological effects often involves interaction with specific proteins or enzymes within cellular pathways. For instance, it has been shown to inhibit programmed cell death protein interactions, thereby influencing apoptosis in cancer cells.
Studies indicate that Cinatrin C2's inhibitory activity against programmed cell death-1/programmed death-ligand 1 interactions showcases its potential as a therapeutic agent in oncology . The binding affinity and mechanism are typically analyzed using techniques such as surface plasmon resonance and fluorescence assays.
Cinatrin C2 is generally characterized by:
The chemical properties include stability under various pH conditions and reactivity with common reagents used in organic synthesis. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis.
Cinatrin C2 has several applications in scientific research:
Cinatrins A, B, C₁, C₂, and C₃ were isolated in 1992 from the fermentation broth of the filamentous fungus Circinotrichum falcatisporum RF-641. This discovery resulted from systematic screening of microbial extracts for PLA₂ inhibitory activity. Researchers employed bioassay-guided fractionation, using inhibition of PLA₂ purified from rat platelets as the primary screening tool, to isolate the individual cinatrin components. Taxonomic characterization identified the producing organism as a previously undocumented species within the Circinotrichum genus. Fermentation optimization studies determined that maximum production of the cinatrins occurred under specific culture conditions, yielding a complex from which the five major components were purified using a combination of solvent extraction, silica gel chromatography, and reverse-phase HPLC techniques [4].
The structural novelty of the cinatrins was immediately apparent. Initial characterization revealed them to be hydroxylated and carboxylated pentadecane derivatives incorporating either γ-lactone or spiro-γ-dilactone ring systems – structural motifs rarely encountered in microbial natural products. The "cinatrin" nomenclature derives from the producing organism's genus name (Circinotrichum) combined with the suffix "-in" denoting a bioactive substance [4].
The cinatrin family comprises structurally related compounds categorized into two subgroups based on their core architectures:
Table 1: Classification and Key Features of Cinatrin Family Members
Cinatrin | Core Structure | Hydroxyl Group Configuration | Primary Derivative Precursor | Relative Abundance |
---|---|---|---|---|
A | γ-Lactone | Not fully specified (1992) | 1,2,4-Trihydroxypentadecane-1,2,3-tricarboxylic acid | Lower |
B | γ-Lactone | Not fully specified (1992) | 1,2,4-Trihydroxypentadecane-1,2,3-tricarboxylic acid | Moderate |
C₁ | Spiro-γ-Dilactone | 1R,2R,3S,5R | 1,2,3,5-Tetrahydroxypentadecane-1,2,3-tricarboxylic acid | Lower |
C₂ | Spiro-γ-Dilactone | 1R,2R,3S,5R | 1,2,3,5-Tetrahydroxypentadecane-1,2,3-tricarboxylic acid | Lower |
C₃ | Spiro-γ-Dilactone | 1R,2R,3S,5R | 1,2,3,5-Tetrahydroxypentadecane-1,2,3-tricarboxylic acid | Higher |
Cinatrin C₂ belongs to the spiro-γ-dilactone subgroup (Cinatrins C₁, C₂, C₃). While sharing the same pentadecyl side chain and absolute configuration (1R,2R,3S,5R) as C₁ and C₃, C₂ possesses a distinct molecular formula (C₁₈H₂₈O₈) and spectroscopic profile, indicating subtle differences in hydroxylation or carboxylation patterns compared to its analogs. Its lower natural abundance compared to Cinatrin C₃ made it a less prominent initial focus of biological testing [4] [7].
PLA₂ enzymes are not a single entity but a diverse superfamily categorized into several major groups based on their cellular localization, calcium dependence, structure, and substrate specificity. Each group plays distinct physiological and pathological roles:
Table 2: Major Mammalian Phospholipase A₂ (PLA₂) Groups and Functions
Group | Common Name(s) | Calcium Requirement | Key Functions | Pathological Associations |
---|---|---|---|---|
sPLA₂ (IB, IIA, IIC, IID, IIE, IIF, III, V, X, XII) | Secreted PLA₂s | mM (Extracellular) | Digestion (IB), Host defense (antimicrobial), Pro-inflammatory mediator production, Viral inhibition | Rheumatoid arthritis, Atherosclerosis, Sepsis, Asthma, ARDS |
cPLA₂ (IVA, IVB, IVC, IVD, IVE, IVF) | Cytosolic PLA₂α (IVA) etc. | µM (Intracellular) | Primary source of AA for eicosanoids, Cell signaling, Inflammation, ROS production (NADPH oxidase regulation) | Inflammation (broad), Cancer (multiple types), Neurodegenerative diseases |
iPLA₂ (VIA, VIB) | Calcium-independent PLA₂ | None | Phospholipid remodeling, Insulin secretion, Sperm maturation, Neuroaxonal integrity, Cell proliferation/apoptosis | Diabetes (β-cell apoptosis), Neurodegeneration (Neuroaxonal dystrophy) |
LPLA₂ (XV) | Lysosomal PLA₂ | Independent/Modulated | Lysosomal phospholipid catabolism, Surfactant degradation (lungs), Lipid antigen presentation (Immunity) | Phospholipidosis, Impaired immunity (e.g., Tuberculosis susceptibility), Potential atherogenesis |
PAFAH (VII, VIII) | PAF-Acetylhydrolases | None | Inactivation of Platelet-Activating Factor (PAF), Hydrolysis of oxidized phospholipids | Atherosclerosis (Controversial - protective vs. pro-atherogenic roles), Inflammation |
The hydrolysis of membrane phospholipids by PLA₂ enzymes, particularly the release of arachidonic acid (AA), is the rate-limiting step in the biosynthesis of potent lipid mediators known as eicosanoids (prostaglandins, leukotrienes, thromboxanes). These mediators regulate numerous physiological processes, including inflammation, fever, pain perception, blood clotting, and smooth muscle contraction. Consequently, dysregulated PLA₂ activity, especially excessive cPLA₂α or sPLA₂-IIA activity, is implicated in a wide array of inflammatory diseases (arthritis, asthma, atherosclerosis), allergic reactions, and certain cancers. Inhibiting specific PLA₂ isoforms, therefore, represents a strategic approach to modulating these pathways. The discovery of the cinatrins, including C₂, provided novel chemical scaffolds capable of inhibiting PLA₂ activity, offering tools to dissect these complex biological roles and potential therapeutic avenues [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7